BenchChemオンラインストアへようこそ!

S 1432

Cholinergic Neuropharmacology Striatal Function Neurotransmitter Quantification

S 1432 is a purinyl-piperazine derivative that elevates striatal acetylcholine by ~50% at 20-40 mg/kg i.p., pimozide-insensitive, enabling clean cholinergic pathway dissection without dopaminergic confounds. At 40 mg/kg i.p., it protects 92% of rats against PTZ-induced seizures, validating non-GABAergic anticonvulsant models. Region-specific ACh elevation (striatum +50%, hippocampus +25%, mesencephalon +15%) makes it an ideal positive control for neurochemical assays. Exclusively for psychopharmacological research; not for human/veterinary use.

Molecular Formula C24H28Cl2N6O
Molecular Weight 487.4 g/mol
CAS No. 24932-86-3
Cat. No. B1680367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 1432
CAS24932-86-3
Synonymshydroxyethyl-9'-purinyl-6'-1-benzhydryl-4-piperazine dihydrochloride
S 1432
S-1432
Molecular FormulaC24H28Cl2N6O
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
InChIInChI=1S/C24H26N6O.2ClH/c31-16-15-30-18-27-21-23(25-17-26-24(21)30)29-13-11-28(12-14-29)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,17-18,22,31H,11-16H2;2*1H
InChIKeyZXPTYCDJUOSCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 1432 (CAS 24932-86-3) Procurement Guide: A Purine-Derived CNS Depressant with Distinct Cholinergic Profile


S 1432 (hydroxyethyl-9'-purinyl-6'-1-benzhydryl-4-piperazine dihydrochloride; CAS 24932-86-3) is a purinyl-piperazine derivative [1]. It functions as a central nervous system (CNS) depressant with documented anticonvulsant and muscle relaxant properties in experimental animals [2]. Structurally, it comprises a 9H-purine core substituted at the 6-position with a 4-benzhydrylpiperazine moiety and an N9-hydroxyethyl group [1]. This compound is exclusively employed as a research reagent for psychopharmacological investigations and is not intended for human or veterinary therapeutic use .

Why S 1432 (CAS 24932-86-3) Cannot Be Substituted with Generic GABAergic Depressants or Standard Purine Analogs


Generic substitution of S 1432 with conventional benzodiazepines or alternative purine-based compounds is pharmacologically invalid. Unlike benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor to enhance inhibitory neurotransmission [1], S 1432 operates through a distinct cholinergic mechanism—specifically increasing striatal acetylcholine without altering GABAergic tone [2]. Furthermore, substitution with other 6-substituted purinyl piperazine derivatives (e.g., those developed as cardiotonic or CB1 inverse agonists) is precluded by divergent structure-activity relationships (SAR) and functional profiles [3]. The specific substitution pattern of S 1432—the benzhydrylpiperazine at the 6-position and hydroxyethyl at N9—confers a unique neurochemical signature not reproduced by structurally adjacent analogs [2].

Quantitative Differentiation Evidence for S 1432 (CAS 24932-86-3) Relative to Comparators


Regional Selectivity: Differential Acetylcholine Modulation in Striatum vs. Other Brain Areas

S 1432 exhibits regionally selective modulation of acetylcholine (ACh) levels, with maximal effect in the striatum and minimal or no effect in other brain regions. At intraperitoneal doses of 20 and 40 mg/kg in rats, S 1432 increased ACh in the striatum by 50%, hippocampus by 25%, and mesencephalon by 15%, while producing no significant change in the diencephalon or hemispheric residuum [1]. In contrast, many classical CNS depressants (e.g., benzodiazepines) do not directly elevate ACh levels in a region-specific manner but rather modulate GABAergic transmission broadly [2].

Cholinergic Neuropharmacology Striatal Function Neurotransmitter Quantification

Non-Dopaminergic Mechanism: Pimozide Insensitivity vs. Dopamine-Dependent Compounds

The ACh-elevating effect of S 1432 in the striatum is not blocked by the dopamine receptor antagonist pimozide, indicating that S 1432 acts independently of dopaminergic neurotransmission [1]. This contrasts with many compounds that modulate striatal ACh indirectly via dopamine receptors. For example, dopamine agonists and antagonists typically produce reciprocal changes in striatal ACh, and compounds like amphetamine alter ACh through dopamine-dependent mechanisms [2]. S 1432's dopamine-independent action is further supported by the absence of significant alterations in whole-brain or regional levels and turnover of noradrenaline, serotonin, or dopamine [1].

Dopamine-Acetylcholine Interaction Striatal Neurochemistry Receptor Pharmacology

Pentylenetetrazol (PTZ) Convulsion Prevention Efficacy in Comparative Context

S 1432 demonstrates protective efficacy against pentylenetetrazol (PTZ)-induced convulsions, preventing seizures in 11 out of 12 rats tested (approximately 92% protection rate) [1]. In the same study, diazepam is cited as a reference compound exhibiting similar biochemical interaction with PTZ, though direct head-to-head quantitative comparison data in this specific experimental run are not provided [1]. PTZ acts as a GABA-A receptor antagonist to induce seizures [2], and standard anticonvulsants like diazepam typically show dose-dependent protection. The biochemical interaction between S 1432 and PTZ is demonstrated by the finding that PTZ administration completely antagonized the effect of S 1432 on striatal ACh (but not hippocampal ACh), paralleling the interaction pattern observed with diazepam [1].

Anticonvulsant Screening PTZ Seizure Model Epilepsy Research

Triple Pharmacological Profile: Anticonvulsant, Muscle Relaxant, and CNS Depressant in a Single Chemical Entity

S 1432 is characterized as possessing anticonvulsant, muscle relaxant, and CNS depressant properties in experimental animals [1]. While many CNS-active compounds exhibit one or two of these activities, the combination of all three within a single purinyl-piperazine scaffold is notable. For comparison, benzodiazepines (e.g., diazepam) possess all three properties but operate via GABA-A receptor potentiation [2]. Centrally acting muscle relaxants such as baclofen (GABA-B agonist) or tizanidine (α2-adrenergic agonist) lack the anticonvulsant profile of S 1432 [3].

Polypharmacology Behavioral Pharmacology CNS Screening

Recommended Research and Industrial Applications for S 1432 (CAS 24932-86-3) Based on Quantitative Evidence


Mechanistic Dissection of Striatal Cholinergic Function Independent of Dopaminergic Modulation

Use S 1432 as a pharmacological tool to selectively elevate striatal acetylcholine (ACh) levels by approximately 50% at doses of 20-40 mg/kg i.p. without engaging dopamine receptors [1]. The pimozide insensitivity of S 1432's ACh-elevating effect (demonstrated with pimozide 1 mg/kg i.p. pretreatment) enables clean dissection of cholinergic pathways in studies of basal ganglia function, Parkinson's disease models, and drug addiction circuits [1]. This application avoids the confounding dopaminergic interactions inherent to amphetamine, haloperidol, and other dopamine-modulating agents [2].

Non-GABAergic Anticonvulsant Tool for Pentylenetetrazol (PTZ) Seizure Model Validation

Deploy S 1432 as a chemically distinct positive control in PTZ-induced seizure studies. At 40 mg/kg i.p., S 1432 prevents convulsions in approximately 92% of rats (11/12 animals protected) when administered 30 min prior to PTZ (60 mg/kg i.p.) [1]. This allows researchers to validate PTZ model responsiveness without the GABA-A receptor modulation confound introduced by benzodiazepine controls, enabling cleaner interpretation of novel anticonvulsant candidates acting through non-GABAergic mechanisms [3].

Polypharmacological Reference Standard for Concurrent Anticonvulsant, Muscle Relaxant, and CNS Depressant Screening

Employ S 1432 as a multi-endpoint reference compound in behavioral pharmacology screening cascades. Its documented triple activity profile—anticonvulsant, muscle relaxant, and CNS depressant—all within a single non-benzodiazepine chemical entity [4] provides a benchmark for evaluating novel compounds that may exhibit one or more of these activities. This is particularly valuable for structure-activity relationship (SAR) studies around the purinyl-piperazine scaffold [5].

Regional Brain Acetylcholine Quantification Assay Positive Control

Utilize S 1432 as a positive control compound in radiochemical or HPLC-based assays for brain region acetylcholine quantification. The compound produces reliable, region-specific ACh elevations: +50% in striatum, +25% in hippocampus, +15% in mesencephalon, and no change in diencephalon or hemispheric residuum at 20-40 mg/kg i.p. in rats [1]. This predictable, quantifiable response makes S 1432 an ideal validation tool for ensuring assay sensitivity and regional dissection accuracy in neurochemical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 1432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.